molecular formula C36H42F2N6O9 B13393588 7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrate

7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrate

Cat. No.: B13393588
M. Wt: 740.7 g/mol
InChI Key: SUIQUYDRLGGZOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[731It is primarily used in veterinary medicine to treat bacterial infections in animals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of marbofloxacin involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:

Industrial Production Methods

Industrial production of marbofloxacin involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Marbofloxacin undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include various derivatives of marbofloxacin with modified functional groups, which can have different pharmacological properties.

Scientific Research Applications

Marbofloxacin has a wide range of scientific research applications, including:

Mechanism of Action

Marbofloxacin exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication and transcription. By binding to these enzymes, marbofloxacin prevents the supercoiling and uncoiling of bacterial DNA, leading to the inhibition of bacterial cell division and growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Marbofloxacin is unique due to its specific structural modifications, which confer enhanced stability and efficacy against certain bacterial strains. Its use in veterinary medicine also distinguishes it from other fluoroquinolones that are primarily used in human medicine .

Properties

IUPAC Name

7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H20FN3O4.H2O/c2*1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;/h2*7-8,10H,3-6,9H2,1-2H3,(H,24,25);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUIQUYDRLGGZOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H42F2N6O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

740.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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